4-((4-Methylthiazol-2-yl)thio)butan-1-amine
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Overview
Description
4-((4-Methylthiazol-2-yl)thio)butan-1-amine is a chemical compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-Methylthiazol-2-yl)thio)butan-1-amine typically involves the reaction of 4-methylthiazol-2-amine with a suitable butan-1-amine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Catalysts such as acids or bases may also be employed to enhance the reaction rate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be considered to improve efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions may target the nitrogen atom in the thiazole ring or the amine group.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiazole ring or the butan-1-amine chain are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used in the presence of catalysts such as palladium or copper.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or amides.
Scientific Research Applications
4-((4-Methylthiazol-2-yl)thio)butan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is utilized in the production of dyes, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-((4-Methylthiazol-2-yl)thio)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. Additionally, the compound may interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
4-Methylthiazol-2-amine: A precursor in the synthesis of 4-((4-Methylthiazol-2-yl)thio)butan-1-amine.
Thiazole: The parent compound of the thiazole ring system.
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butan-1-amine chain enhances its solubility and reactivity compared to simpler thiazole derivatives.
Properties
Molecular Formula |
C8H14N2S2 |
---|---|
Molecular Weight |
202.3 g/mol |
IUPAC Name |
4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]butan-1-amine |
InChI |
InChI=1S/C8H14N2S2/c1-7-6-12-8(10-7)11-5-3-2-4-9/h6H,2-5,9H2,1H3 |
InChI Key |
JISFWRPVFNDOMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)SCCCCN |
Origin of Product |
United States |
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